Nonanoic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

162.26 g/mol |

IUPAC Name |

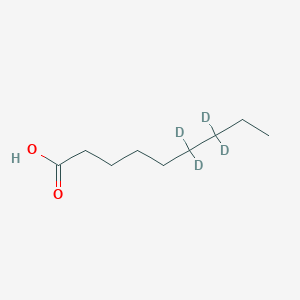

6,6,7,7-tetradeuteriononanoic acid |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2 |

InChI Key |

FBUKVWPVBMHYJY-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Nonanoic Acid-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic acid-d4, a deuterated form of nonanoic acid, serves as a valuable tool in various scientific and research applications. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses and as a tracer for metabolic studies. Its properties, nearly identical to its non-deuterated counterpart but with a distinct mass, allow for precise quantification and tracking in complex biological matrices.

Core Properties and Chemical Data

This compound, also known as pelargonic acid-d4, is a saturated fatty acid with four deuterium atoms incorporated into its structure. This isotopic labeling provides a mass shift that is readily detectable by mass spectrometry, distinguishing it from the endogenous, unlabeled nonanoic acid.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Pelargonic acid-d4 | [2] |

| CAS Number | 1219795-27-3 | [1] |

| Molecular Formula | C₉H₁₄D₄O₂ | [1] |

| Molecular Weight | 162.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98% | [1] |

| Isotopic Enrichment | ≥99% | [1] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1] |

Synthesis of this compound

While specific, detailed commercial synthesis protocols are proprietary, a common method for the deuteration of fatty acids involves a hydrogen-deuterium exchange reaction. A plausible synthetic route for this compound is outlined below, based on established chemical principles for deuteration.

A potential synthesis pathway involves the hydrogen-deuterium exchange of nonanoic acid using deuterated acid in heavy water (D₂O). This process is followed by Kolbe electrolysis of the deuterated nonanoic acid to produce the desired deuterated alkane, which can then be oxidized to yield this compound.[1]

Applications in Research and Drug Development

The primary applications of this compound stem from its utility as an internal standard and a metabolic tracer.

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (GC-MS and LC-MS), an internal standard is crucial for accurate and precise measurements. It is added at a known concentration to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.[3] this compound is an ideal internal standard for the quantification of endogenous nonanoic acid due to its similar chemical and physical properties, ensuring it behaves similarly to the analyte during the analytical process.[2]

This protocol outlines a general procedure for the quantification of nonanoic acid in human plasma using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Add 1 mL of a mixture of isopropanol and hexane (3:2, v/v) to precipitate proteins and extract lipids.

-

Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

2. Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Nonanoic acid-TMS ester (unlabeled): m/z corresponding to a characteristic fragment.

-

This compound-TMS ester (labeled): m/z corresponding to the same fragment plus 4 Da.

-

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of nonanoic acid in the plasma samples from the calibration curve.

Metabolic Tracer in Biological Systems

Stable isotope tracers are invaluable for studying the dynamics of metabolic pathways in vivo and in vitro.[4] this compound can be introduced into a biological system to trace the metabolic fate of nonanoic acid. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities.[5]

Nonanoic acid is a medium-chain fatty acid that can be metabolized through two primary pathways: ω-oxidation and subsequent β-oxidation.[6]

-

ω-Oxidation: This pathway, occurring primarily in the endoplasmic reticulum of the liver and kidneys, hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[6]

-

β-Oxidation: The resulting dicarboxylic acid can then undergo β-oxidation in peroxisomes and mitochondria to yield shorter-chain dicarboxylic acids and acetyl-CoA.[6]

A general workflow for a metabolic tracing study using this compound in a cell culture model is presented below.

1. Cell Culture and Labeling:

-

Culture cells of interest to a desired confluency.

-

Replace the normal culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for various time points to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

-

At each time point, harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).

-

Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. Sample Analysis:

-

Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify deuterated metabolites.

4. Data Analysis:

-

Determine the isotopic enrichment in downstream metabolites.

-

Use metabolic flux analysis software to model the flow of the deuterium label through the metabolic network and calculate flux rates.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and biomedical research. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, while its application as a metabolic tracer provides valuable insights into the complex dynamics of fatty acid metabolism. The detailed protocols and workflows presented in this guide offer a starting point for the successful implementation of this compound in various research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Nonanoic acid-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Nonanoic acid-d4 (also known as Pelargonic acid-d4). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document details the physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its application as an internal standard in quantitative analysis by mass spectrometry.

Core Chemical and Physical Properties

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid. The incorporation of deuterium atoms provides a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.

Data Summary

The following table summarizes the key quantitative properties of this compound. Data for some physical properties are for the unlabeled analogue, nonanoic acid, as they are expected to be very similar.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₄D₄O₂ | [1] |

| Molecular Weight | 162.26 g/mol | [1] |

| CAS Number | 1219795-27-3 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity (HPLC) | ≥98% | [1][2] |

| Isotopic Enrichment | atom % D: 98% | [3] |

| Melting Point | ~12.5 °C (54.5 °F) | [4] |

| Boiling Point | ~254 °C (489 °F) | [4] |

| Density | ~0.906 g/mL at 25 °C | [5] |

| Solubility | Soluble in organic solvents such as chloroform, ether, and hexane; nearly insoluble in water. | [4] |

| pKa | ~4.96 at 25 °C | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of nonanoic acid is characterized by signals corresponding to the methyl and methylene protons of the alkyl chain and the carboxylic acid proton. In the deuterated analogue, the signals for the protons on the deuterated carbons would be absent.

A representative ¹H NMR spectrum for unlabeled nonanoic acid can be found in various chemical databases.[3][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of nonanoic acid shows distinct signals for each of the nine carbon atoms. The spectrum for this compound would be very similar, with the signals for the deuterated carbons showing a characteristic splitting pattern due to coupling with deuterium.

A representative ¹³C NMR spectrum for unlabeled nonanoic acid is available for reference.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum of nonanoic acid exhibits a broad O-H stretching band for the carboxylic acid group, C-H stretching bands for the alkyl chain, and a strong C=O stretching band. In the IR spectrum of this compound, additional C-D stretching bands would be observed at lower wavenumbers.

A representative IR spectrum of unlabeled nonanoic acid can be referenced from spectral databases.[5][8][9]

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[10] The use of a stable isotope-labeled internal standard is considered the gold standard for quantification in complex matrices as it corrects for variability in sample preparation, injection volume, and matrix effects.[3]

Signaling Pathways and Logical Relationships

The use of this compound as an internal standard follows a logical workflow designed to ensure accurate quantification of the target analyte (unlabeled nonanoic acid). The following diagram illustrates this workflow.

References

- 1. Insights into the behavior of nonanoic acid and its conjugate base at the air/water interface through a combined experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonanoic acid(112-05-0) 13C NMR spectrum [chemicalbook.com]

- 3. Nonanoic acid(112-05-0) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Nonanoic acid(112-05-0) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Nonanoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Nonanoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of nonanoic acid-d4. This compound serves as a crucial internal standard in mass spectrometry-based quantitative analyses, aiding in the accurate measurement of its unlabeled counterpart and other medium-chain fatty acids in various biological and industrial matrices.[1][2] This document outlines a plausible synthetic approach based on established deuteration methodologies and details the experimental protocols for verifying the isotopic enrichment and purity of the final product.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a feasible approach can be devised based on general methods for deuterium labeling of carboxylic acids. One such method involves the hydrogen-deuterium exchange at the α- and β-positions to the carboxyl group.

A potential synthetic route starts from a suitable precursor, such as a commercially available unsaturated fatty acid or by employing a malonic ester synthesis approach.[3] A plausible method for introducing deuterium is through a hydrogen-deuterium exchange reaction on nonanoic acid itself using deuterated acid and heavy water.[4]

Proposed Synthesis Pathway

A possible two-step synthesis of deuterated nonanoic acid can be adapted from methodologies used for similar compounds.[4] This involves an initial hydrogen-deuterium exchange followed by purification.

Step 1: Hydrogen-Deuterium Exchange

The core of the synthesis lies in the exchange of protons for deuterons on the nonanoic acid backbone. This can be achieved by heating nonanoic acid in the presence of a deuterium source, such as deuterated hydrochloric acid (DCl) in heavy water (D₂O).[4] The acidic conditions facilitate the enolization of the carboxylic acid, allowing for the exchange of α-hydrogens. Exchange at other positions might occur to a lesser extent depending on the reaction conditions. To achieve d4 labeling, starting with a precursor that already contains some deuterium or employing a multi-step process might be necessary.

Step 2: Purification

Following the exchange reaction, the deuterated nonanoic acid must be purified to remove any remaining starting material, byproducts, and the deuterated acid catalyst. This can be achieved through standard organic chemistry techniques such as liquid-liquid extraction and column chromatography.

Experimental Protocol: Synthesis of this compound (Exemplary)

This protocol is a hypothetical adaptation based on general deuteration methods.

Materials:

-

Nonanoic acid

-

Deuterium chloride (DCl) in deuterium oxide (D₂O) (e.g., 35 wt. %)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nonanoic acid and a molar excess of DCl in D₂O solution.

-

Reaction: Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The exact temperature and duration will need to be optimized to achieve the desired level of deuteration.

-

Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated nonanoic acid.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is essential to quantify the distribution of different isotopologues (e.g., d0, d1, d2, d3, d4, etc.). The primary techniques for this determination are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic purity of fatty acids.[6][7] The nonanoic acid is typically derivatized to a more volatile ester, such as a pentafluorobenzyl (PFB) ester or a trimethylsilyl (TMS) ester, prior to analysis.[6][8]

Experimental Protocol: GC-MS Analysis of this compound PFB Ester (Exemplary)

Materials:

-

This compound sample

-

Pentafluorobenzyl bromide (PFBBr)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Iso-octane

-

Unlabeled nonanoic acid standard

Procedure:

-

Derivatization:

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

-

Oven Program: Implement a temperature gradient to ensure good separation. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) or negative chemical ionization (NCI) mode. For PFB esters, NCI often provides higher sensitivity.[6][7]

-

Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum of the derivatized this compound.

-

-

Data Analysis:

-

Identify the peak corresponding to the this compound PFB ester.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion cluster corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, etc.).

-

Calculate the isotopic enrichment by correcting for the natural abundance of isotopes (e.g., ¹³C).

-

Isotopic Purity Analysis Workflow

Caption: A typical workflow for determining the isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is another valuable tool for assessing isotopic purity.

-

¹H NMR: Can be used to quantify the amount of residual protons at the deuterated positions. By integrating the signals of the residual protons against a known internal standard or a non-deuterated position in the molecule, the percentage of deuteration can be estimated.

-

²H NMR: Directly observes the deuterium nuclei, providing information about the location and relative abundance of the deuterium atoms. 2D NMR techniques can be employed for more complex molecules to resolve overlapping signals.[9]

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the synthesis and analysis of this compound.

Table 1: Synthesis and Purification of this compound

| Parameter | Value |

| Starting Material | Nonanoic Acid |

| Deuterating Agent | DCl in D₂O |

| Reaction Time | 48 hours |

| Reaction Temperature | 100 °C |

| Crude Yield | 95% |

| Purified Yield | 70% |

| Chemical Purity (by GC-FID) | >99% |

Table 2: Isotopic Purity of this compound by GC-MS

| Isotopologue | Relative Abundance (%) |

| d0 | < 0.1 |

| d1 | 0.5 |

| d2 | 2.0 |

| d3 | 10.0 |

| d4 | 87.5 |

| Isotopic Enrichment (d4) | >97% |

Note: The relative abundances are corrected for the natural isotopic abundance of other elements.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through methods like hydrogen-deuterium exchange, although optimization of reaction conditions is crucial. Rigorous analysis using techniques such as GC-MS and NMR is essential to confirm the isotopic enrichment and distribution, ensuring its suitability as an internal standard for quantitative studies. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to produce and validate high-quality deuterated nonanoic acid for their analytical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nonanoic acid | 112-05-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Nonanoic acid, TMS derivative [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Analysis of Deuterated Nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the natural occurrence of deuterated nonanoic acid. It clarifies the distinction between naturally occurring isotopic abundances and synthetically deuterated compounds, presenting quantitative data on deuterium distribution in fatty acids, and detailing the sophisticated analytical methods used for their detection and quantification.

Introduction: Understanding Deuteration in Natural Products

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid found naturally in various plants, such as those in the genus Pelargonium[1][2]. The term "deuterated nonanoic acid" refers to a molecule of nonanoic acid where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, heavy isotope of hydrogen.

While synthetically deuterated nonanoic acid is commercially available for use as an internal standard in metabolic research[3][4][5], its natural occurrence is confined to the very low background levels of deuterium found throughout the environment. The average natural abundance of deuterium in ocean water is approximately 155.76 atoms per million hydrogen atoms, or about 0.015%[6]. There are no known natural processes or organisms that produce nonanoic acid, or any other fatty acid, with deuterium enrichment significantly above this baseline[6].

However, the distribution of deuterium within a naturally occurring molecule is not entirely random. Kinetic isotope effects during enzymatic reactions in biosynthetic pathways can lead to slight, position-specific variations in deuterium content. This phenomenon, known as isotopic fractionation, is a subject of scientific study[7][8][9].

References

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Deuterated Compounds: A Technical Guide to Nonanoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for Nonanoic acid-d4, a deuterated internal standard crucial for quantitative analysis in various research and development applications.[1][2] By incorporating stable heavy isotopes, such as deuterium, into drug molecules, researchers can effectively use them as tracers for quantification during the drug development process.[1] This document outlines the key quality control parameters, detailed experimental methodologies for their determination, and logical workflows for batch release.

Quantitative Data Summary

The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound, ensuring a clear and concise presentation of its quality attributes.

Table 1: Identity and Purity

| Parameter | Specification | Method |

| Chemical Identity | Conforms to structure | Mass Spectrometry, ¹H NMR |

| Purity | ≥98% | GC-MS or HPLC |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Molecular Formula | C₉H₁₄D₄O₂ | - |

| Molecular Weight | 162.26 g/mol | - |

Table 2: Isotopic Purity

| Parameter | Specification | Method |

| Deuterium Enrichment | ≥99 atom % D | Mass Spectrometry or ¹H NMR |

| Isotopic Distribution | Conforms to expected pattern | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are essential for ensuring the accuracy and reliability of the quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, offering high sensitivity and specificity.[3] For accurate quantification and to correct for variations during sample preparation and analysis, stable isotope-labeled internal standards like this compound are essential.[3][4]

Methodology:

-

Sample Preparation and Derivatization: To increase volatility for GC analysis, this compound is often derivatized. A common method is esterification to form the pentafluorobenzyl (PFB) ester.[5][6]

-

The sample is dissolved in an appropriate solvent (e.g., iso-octane).[5]

-

A derivatizing agent, such as pentafluorobenzyl bromide (PFBBr) in acetonitrile with a catalyst like diisopropylethylamine (DIPEA), is added.[5][6]

-

The reaction mixture is incubated at room temperature to ensure complete derivatization.[5][6]

-

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: The derivatized sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Oven Program: A temperature gradient is employed to separate the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a final temperature to elute all compounds.[4]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) is a common method for fatty acid analysis.[4]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is used to confirm the identity of this compound by comparing the fragmentation pattern to a reference spectrum. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about molecular structure and is used to confirm the identity of this compound and determine its isotopic purity.[7][8]

Methodology:

-

Sample Preparation:

-

A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

-

¹H NMR Spectroscopy:

-

Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired.

-

Analysis for Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks are analyzed to confirm the proton environment in the molecule. For this compound, the absence or significant reduction of signals at the deuterated positions confirms the isotopic labeling.

-

Analysis for Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position.

-

-

¹³C NMR Spectroscopy:

-

Data Acquisition: A one-dimensional ¹³C NMR spectrum is acquired.

-

Analysis: The number of signals and their chemical shifts are used to confirm the carbon skeleton of the molecule.

-

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the quality control of this compound and a logical decision-making process for its release.

Caption: Quality Control Workflow for this compound.

Caption: Batch Release Decision Tree for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Nonanoic acid-d4 molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Nonanoic acid-d4, a deuterated stable isotope-labeled (SIL) fatty acid. It is primarily utilized as an internal standard for the precise quantification of endogenous nonanoic acid and other medium-chain fatty acids in various biological matrices. Its application is critical in metabolomics, drug development, and clinical research where accurate measurement of fatty acids is essential.

Core Properties and Data

This compound is structurally identical to its unlabeled counterpart, nonanoic acid (also known as pelargonic acid), but with four deuterium atoms replacing hydrogen atoms at specific positions (commonly 6,6,7,7). This mass shift allows it to be distinguished by mass spectrometry from the endogenous analyte, while its near-identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis, correcting for matrix effects and procedural losses.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C₉H₁₄D₄O₂ | [1] |

| Molecular Weight | 162.26 g/mol | [1][2] |

| CAS Number | 1219795-27-3 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Chemical Purity | ≥98% | [1][3] |

| Isotopic Enrichment | ≥99% atom % D | [3][4] |

| Synonyms | Pelargonic acid-d4, Nonanoic-6,6,7,7-d4 Acid | [1][5] |

| Unlabeled CAS | 112-05-0 | [2][4] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1][3] |

Biological Context of Nonanoic Acid

The unlabeled form, nonanoic acid, is a naturally occurring nine-carbon saturated fatty acid involved in lipid metabolism.[6] It has demonstrated several biological activities of interest to researchers:

-

Cell Membrane Integrity: It can alter the sodium/potassium ratio in the epidermis, suggesting an impact on cell membrane function.[7]

-

Inflammatory Response: Studies have shown it can elevate the mRNA expression of interleukin-6, indicating a role in modulating inflammatory pathways.[7]

-

Neuronal Differentiation: Nonanoic acid has been observed to promote neurite growth in specific neuronal cell lines.[1][7]

-

Antimicrobial Activity: It is also known to be a potent antifungal agent that can inhibit spore germination and mycelial growth.

Given these roles, accurate quantification of nonanoic acid is crucial for understanding its physiological and pathological significance, a task for which this compound is an indispensable tool.

Experimental Protocols and Applications

This compound is predominantly used as an internal standard (IS) in quantitative mass spectrometry (MS) assays, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-tandem MS (LC-MS/MS). The general principle involves adding a known quantity of this compound to a biological sample at the beginning of the preparation process. The ratio of the MS signal of the endogenous analyte to the SIL-IS is then used to calculate the precise concentration of the analyte.

Representative Protocol: Quantification of Fatty Acids in Human Plasma

This protocol provides a generalized workflow for the quantification of total fatty acids in a human plasma sample using a deuterated internal standard like this compound, followed by GC-MS analysis.

1. Sample Preparation and Spiking:

-

To 100 µL of a human plasma sample, add 100 µL of an internal standard solution containing this compound (concentration determined based on expected analyte levels).[2][3]

-

Add 1 mL of chloroform and 2 mL of methanol, each containing an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid oxidation.[3]

-

Add 900 µL of an aqueous EDTA solution and vortex the mixture for 10 minutes to initiate lipid extraction.[3]

2. Lipid Extraction (Modified Folch Method):

-

Add an additional 1 mL of EDTA solution and 1 mL of chloroform, vortex for 2 minutes, and centrifuge (e.g., at 10,000 rpm for 10 min at 4°C) to separate the phases.[3]

-

Carefully collect the lower organic phase, which contains the lipids.

-

Repeat the extraction by adding another 2 mL of chloroform to the remaining sample, vortexing, centrifuging, and collecting the lower organic phase. Pool the organic extracts.[3]

3. Hydrolysis and Methylation (for GC-MS):

-

Evaporate the pooled solvent under a stream of nitrogen at 37°C.[3]

-

To hydrolyze the lipids and convert the resulting fatty acids into fatty acid methyl esters (FAMEs), add a reagent like 10% Boron Trifluoride (BF₃) in methanol.[3]

-

Heat the sample at 100°C for 1 hour.[3]

-

After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

4. Analysis by GC-MS:

-

Transfer the hexane layer to a new vial and concentrate it if necessary.

-

Inject 1 µL of the final extract onto the GC-MS system.[2]

-

The system will separate the FAMEs chromatographically, and the mass spectrometer will detect the specific mass-to-charge ratios for the unlabeled nonanoic acid derivative and the this compound derivative.

5. Data Processing:

-

Construct a calibration curve using standards of unlabeled nonanoic acid with a constant concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard in the biological samples.

-

Determine the concentration of endogenous nonanoic acid in the original plasma sample by comparing its peak area ratio to the calibration curve.[2]

Visualized Workflows

Quantitative Analysis Workflow using SIL Internal Standard

The following diagram illustrates the typical workflow for quantifying an endogenous analyte, such as nonanoic acid, in a biological sample using this compound as a stable isotope-labeled internal standard.

Caption: Workflow for analyte quantification using a SIL internal standard.

References

- 1. Page loading... [guidechem.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. foodb.ca [foodb.ca]

- 7. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Nonanoic Acid-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Nonanoic acid-d4 standards, an essential tool for quantitative analysis in various research and development fields. This document outlines the key specifications of these standards, details their applications, and provides exemplary experimental protocols for their use as internal standards in mass spectrometry-based assays.

Introduction to this compound

This compound, a deuterated form of nonanoic acid (also known as pelargonic acid), serves as a critical internal standard for the accurate quantification of nonanoic acid and other fatty acids in complex biological matrices. The incorporation of four deuterium atoms results in a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte in mass spectrometry, without significantly altering its chemical and physical properties. This makes it an ideal tool for isotope dilution mass spectrometry, a gold standard for quantitative analysis.[1]

Commercial Availability and Specifications

Several chemical suppliers offer high-purity this compound standards. The quality and characterization of these standards are crucial for ensuring the accuracy and reproducibility of experimental results. Below is a summary of typical product specifications from various commercial vendors.

| Supplier | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Purity | Storage Conditions |

| ChemScene | 1219795-27-3 | C₉H₁₄D₄O₂ | 162.26 | ≥98% | -20°C, protect from light, stored under nitrogen |

| MedchemExpress | 1219795-27-3 | C₉H₁₄D₄O₂ | 162.26 | ≥98% | -20°C, protect from light, stored under nitrogen |

| LGC Standards | Not specified for d4, but for Nonanoic-6,6,7,7-d4 Acid | C₉H₁₄D₄O₂ | 162.26 | Not specified | Not specified |

| CLEARSYNTH | Not specified for d4, but for Nonanoic-6,6,7,7-d4 Acid | C₉H₁₄D₄O₂ | 162.26 | Not specified | Not specified |

| Mithridion | Not specified for d4, but for Nonanoic-6,6,7,7-d4 Acid | C₉H₁₄D₄O₂ | 162.26 | Not specified | Not specified |

Note: While the primary focus is on this compound, some suppliers offer position-specific isomers like Nonanoic-6,6,7,7-d4 acid. Researchers should select the standard that best suits their specific analytical needs.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques are widely used in:

-

Metabolomics: To accurately measure the levels of nonanoic acid and other fatty acids in biological samples such as plasma, serum, tissues, and cell cultures. This is crucial for studying metabolic pathways and identifying biomarkers for various diseases.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to fatty acids.

-

Food Science and Agriculture: For the quantification of nonanoic acid, which is used as a natural herbicide and is present in various food products.

-

Environmental Analysis: To monitor the levels of nonanoic acid in environmental samples.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS analysis of fatty acids. Researchers should optimize these protocols based on their specific instrumentation, sample matrix, and target analytes.

Preparation of Internal Standard Stock Solution

-

Weighing: Accurately weigh a precise amount of this compound standard.

-

Dissolving: Dissolve the standard in a high-purity solvent such as methanol, ethanol, or acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Storage: Store the stock solution at -20°C or lower in an airtight container to prevent solvent evaporation and degradation.

Sample Preparation for GC-MS Analysis

The following workflow outlines a typical sample preparation for the analysis of total fatty acids.

References

In-Depth Technical Guide to Nonanoic Acid-d4 (CAS Number: 1219795-27-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonanoic acid-d4, a deuterated form of nonanoic acid, also known as pelargonic acid. Its primary application lies in its use as a highly effective internal standard for quantitative analysis in mass spectrometry-based studies, particularly in the fields of metabolomics and drug development. This document details its chemical properties, typical applications, and provides insights into experimental protocols.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled version of nonanoic acid where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing for its clear differentiation in mass spectrometric analyses.

| Property | Value | Citations |

| CAS Number | 1219795-27-3 | |

| Synonyms | Pelargonic acid-d4, Nonanoic-6,6,7,7-d4 Acid | |

| Molecular Formula | C₉H₁₄D₄O₂ | |

| Molecular Weight | 162.26 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | Commonly ≥99% | |

| Storage Conditions | -20°C, protected from light |

Applications in Research and Drug Development

The primary utility of this compound stems from its role as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The addition of a known amount of this compound to a sample allows for the precise quantification of the endogenous, non-deuterated nonanoic acid and other structurally similar fatty acids. This is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and reproducibility of the results.

Deuterium-labeled internal standards are favored because they co-elute with the analyte of interest under typical chromatographic conditions, yet are distinguishable by their mass-to-charge ratio (m/z). This co-elution helps to compensate for matrix effects, a common challenge in the analysis of complex biological samples.

Experimental Protocols

While specific protocols should be optimized for the particular matrix and analytical instrumentation, the following sections provide a general framework for the use of this compound as an internal standard.

Sample Preparation for Fatty Acid Analysis

A common procedure for the extraction of fatty acids from biological matrices such as plasma, serum, or tissue involves the following steps:

-

Homogenization: Tissues are homogenized in a suitable solvent, often a mixture of chloroform and methanol.

-

Internal Standard Spiking: A known amount of this compound, dissolved in an appropriate solvent like ethanol or methanol, is added to the homogenate at the beginning of the extraction process.

-

Lipid Extraction: A liquid-liquid extraction is performed, typically using a biphasic system like chloroform/methanol/water, to separate the lipids from other cellular components.

-

Saponification (for total fatty acid analysis): To measure total fatty acids (both free and esterified), the lipid extract is subjected to saponification with a strong base (e.g., NaOH or KOH) to hydrolyze the ester bonds.

-

Acidification and Extraction: The sample is then acidified to protonate the fatty acids, which are subsequently extracted into an organic solvent such as hexane or diethyl ether.

-

Derivatization (for GC-MS analysis): For GC-MS analysis, the carboxylic acid group of the fatty acids is often derivatized to a more volatile ester form, for example, by reaction with diazomethane or BF3/methanol to form fatty acid methyl esters (FAMEs).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for the analysis of fatty acids without the need for derivatization.

-

Chromatography: Reversed-phase chromatography is commonly employed.

-

Column: A C8 or C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) is used for elution.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for fatty acids.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. In an MRM experiment, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. For this compound, the precursor ion would be m/z 161.1, while for nonanoic acid it would be m/z 157.1.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust method for fatty acid analysis, typically requiring derivatization.

-

Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or similar) is commonly used for the separation of FAMEs.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure the elution of fatty acids with varying chain lengths and degrees of saturation.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is the standard ionization method.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic fragment ions of the analytes and the internal standard.

-

Quantitative Data

Table 1: Mass Spectrometry Data for Nonanoic Acid (Non-deuterated)

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| ESI (-) | 157.1 ([M-H]⁻) | 113.1, 71.1 |

| EI (as methyl ester) | 172.1 ([M]⁺) | 141.1, 129.1, 87.1, 74.1 (base peak) |

For this compound, the precursor ion in ESI(-) would be m/z 161.1. The fragmentation pattern in EI-MS would show a molecular ion for the methyl ester at m/z 176.1, with fragment ions shifted accordingly based on the position of the deuterium labels.

Table 2: 1H and 13C NMR Chemical Shifts for Nonanoic Acid (Non-deuterated) in CDCl₃

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 1 (COOH) | ~11.5 (br s) | ~180.7 |

| 2 (α) | 2.35 (t) | 34.1 |

| 3 (β) | 1.63 (p) | 24.7 |

| 4-7 | 1.29 (m) | 29.1, 29.2, 31.8 |

| 8 | 1.29 (m) | 22.7 |

| 9 (ω) | 0.88 (t) | 14.1 |

For Nonanoic acid-6,6,7,7-d4, the 1H NMR spectrum would show a significant reduction or absence of signals for the protons at positions 6 and 7. The 13C NMR spectrum would show triplets for the deuterated carbons (C6 and C7) due to C-D coupling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the quantitative analysis of fatty acids using this compound as an internal standard and a simplified representation of fatty acid beta-oxidation, a key metabolic pathway where nonanoic acid is involved.

Caption: Experimental workflow for fatty acid quantification.

Caption: Simplified beta-oxidation of nonanoic acid.

References

An In-depth Technical Guide to the Solubility of Nonanoic Acid-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of nonanoic acid-d4, a deuterated form of the nine-carbon saturated fatty acid, pelargonic acid. Understanding the solubility of this compound in various organic solvents is crucial for its application in research and development, particularly in fields such as mass spectrometry-based metabolic studies, pharmacokinetics, and as an internal standard. This document presents available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar chemical characteristics, such as polarity, will be more likely to dissolve in each other. For this compound, its long hydrocarbon tail imparts a nonpolar character, while the carboxylic acid group provides a polar, hydrophilic region capable of hydrogen bonding. This amphipathic nature governs its solubility profile in different organic solvents.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, data for the non-deuterated form, nonanoic acid, serves as a strong proxy, as isotopic substitution with deuterium is generally considered to have a minimal effect on solubility in organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated counterpart.

| Solvent | Chemical Class | Analyte | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | This compound | Not Specified | ≥ 100 mg/mL | Quantitative |

| Acetonitrile | Nitrile | Nonanoic acid | 0.0 | 33.8 g/100g solution[1] | Quantitative |

| 10.0 | 97.2 g/100g solution[1] | Quantitative | |||

| Ethanol | Alcohol | Nonanoic acid | Not Specified | Soluble[2][3][4] | Qualitative |

| Methanol | Alcohol | Nonanoic acid | Not Specified | Soluble | Qualitative |

| Acetone | Ketone | Not Specified | Not Specified | Soluble | Qualitative |

| Ethyl Acetate | Ester | Not Specified | Not Specified | Soluble | Qualitative |

| Hexane | Alkane | Nonanoic acid | Not Specified | Very Soluble[5][6] | Qualitative |

| Diethyl Ether | Ether | Nonanoic acid | Not Specified | Soluble[2][3][4] | Qualitative |

| Chloroform | Halogenated Alkane | Nonanoic acid | Not Specified | Soluble[2][3][6] | Qualitative |

It is important to note that for many solvents, the data is qualitative. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent, primarily based on the widely accepted isothermal shake-flask method followed by gravimetric or chromatographic analysis.[7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

-

Pipettes and general laboratory glassware

-

Evaporating dish or pre-weighed HPLC vials

-

Drying oven

-

(Optional) High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles. It is crucial to pre-rinse the filter with a small amount of the saturated solution to avoid dilution of the sample.

-

Quantification of Solute

Two common methods for quantifying the dissolved this compound are gravimetric analysis and HPLC.

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in mg/mL or g/L.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both available data and a robust methodology for its experimental determination. For critical applications, it is always recommended to perform direct solubility measurements under the specific conditions of your experiment.

References

- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 2. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. you-iggy.com [you-iggy.com]

- 4. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Nonanoic acid | 112-05-0 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

The Gold Standard in Bioanalysis: Utilizing Nonanoic Acid-d4 as an Internal Standard for Accurate Quantification

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative bioanalysis, particularly in drug development and metabolic research, the precision and accuracy of analytical methods are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, compensating for variability in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" due to their ability to closely mimic the behavior of the analyte of interest. This application note details the use of nonanoic acid-d4, a deuterated analog of nonanoic acid, as an internal standard for the accurate quantification of nonanoic acid and other short- to medium-chain fatty acids in biological matrices.

Nonanoic acid, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes. Its accurate quantification is crucial for understanding its role in metabolic pathways and for the development of therapeutics targeting fatty acid metabolism. This compound, with four deuterium atoms replacing hydrogen atoms, offers a mass shift that is readily detectable by mass spectrometry while maintaining nearly identical physicochemical properties to the endogenous analyte. This ensures co-elution during chromatography and similar ionization efficiency, thereby providing superior correction for matrix effects and other sources of analytical variability.[1]

Key Applications:

-

Drug Discovery and Development: Screening for compounds that modulate fatty acid metabolism.

-

Metabolomics: Profiling fatty acid composition in various biological samples to identify disease biomarkers.

-

Clinical Research: Investigating the role of fatty acids in metabolic disorders such as diabetes and obesity.

Experimental Protocols

This section provides detailed methodologies for the quantification of nonanoic acid and other short-chain fatty acids (SCFAs) in biological samples using this compound as an internal standard. Two primary analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids in Human Plasma

This protocol is suitable for the direct quantification of SCFAs without derivatization, offering a rapid and straightforward workflow.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for nonanoic acid and this compound should be used.

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of nonanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: GC-MS Analysis of Volatile Fatty Acids in Fecal Samples

This protocol involves derivatization to improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Homogenize 50 mg of fecal sample in 1 mL of a 70% methanol solution.

-

Vortex for 5 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To 100 µL of the supernatant, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

-

Acidify the sample by adding 5 µL of concentrated hydrochloric acid.

-

Extract the fatty acids by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging to separate the phases.

-

Transfer the upper organic layer to a clean glass tube. Repeat the extraction.

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A wax-type capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for fatty acid analysis.[2]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

-

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic ions for the TMS-derivatives of nonanoic acid and this compound.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics of analytical methods employing deuterated internal standards for fatty acid analysis.

Table 1: Method Validation Parameters for LC-MS/MS Analysis of Short-Chain Fatty Acids

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 - 20 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 115% |

Table 2: Comparison of Internal Standard Performance

| Internal Standard Type | Co-elution | Matrix Effect Compensation | Accuracy | Precision |

| This compound (SIL) | Excellent | Excellent | High | High |

| Structural Analog (e.g., Octanoic Acid) | No | Partial | Moderate | Moderate |

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: LC-MS/MS analytical workflow for fatty acid quantification.

Caption: GC-MS analytical workflow for fatty acid quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of nonanoic acid and other short-chain fatty acids in complex biological matrices. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process makes it the superior choice for minimizing analytical variability and ensuring the integrity of research data in drug development and metabolomics studies. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists seeking to implement high-quality quantitative methods for fatty acid analysis.

References

Application Note: Quantitative Analysis of Short and Medium-Chain Fatty Acids in Biological Samples using Nonanoic Acid-d4 by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short and medium-chain fatty acids (SMCFAs), typically with carbon chains from six to fourteen atoms, play crucial roles in various physiological and pathological processes, including energy metabolism, cell signaling, and gut microbiome interactions. Accurate quantification of these fatty acids in biological matrices is essential for understanding their biological significance and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1] To achieve reliable quantification, the use of a stable isotope-labeled internal standard is paramount to correct for variations during sample preparation and analysis.[2]

This application note details a robust GC-MS method for the quantitative analysis of a range of short and medium-chain fatty acids in biological samples. The protocol employs nonanoic acid-d4 as an internal standard, which, due to its chemical similarity to the target analytes and its nine-carbon chain length, is an excellent choice for the accurate quantification of C6 to C14 fatty acids. The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs) to enhance volatility, followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

Fatty Acid Standards: Caproic acid (C6:0), Heptanoic acid (C7:0), Caprylic acid (C8:0), Nonanoic acid (C9:0), Capric acid (C10:0), Undecanoic acid (C11:0), Lauric acid (C12:0), Tridecanoic acid (C13:0), Myristic acid (C14:0).

-

Internal Standard: this compound.

-

Solvents: Methanol (HPLC grade), n-Hexane (HPLC grade), Toluene (HPLC grade), Chloroform (HPLC grade).

-

Reagents: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v), Anhydrous sodium sulfate, 0.9% NaCl solution, Nitrogen gas (high purity).

-

Sample Types: Plasma, serum, cell culture, or tissue homogenates.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each fatty acid standard and this compound in methanol.

-

Calibration Standard Working Solutions: Prepare a series of mixed calibration standards by diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100, 250 µg/mL).

-

Internal Standard Working Solution (50 µg/mL): Prepare a working solution of this compound in methanol.

Sample Preparation and Lipid Extraction

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add 10 µL of the 50 µg/mL this compound internal standard working solution to each sample and vortex briefly.

-

Lipid Extraction (Folch Method Adaptation):

-

Add 750 µL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic phase to a clean glass tube.

-

Repeat the extraction with another 500 µL of the chloroform:methanol mixture.

-

Combine the organic extracts.

-

-

Drying: Evaporate the solvent from the combined organic extracts under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 500 µL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Extraction of FAMEs:

-

Add 500 µL of n-hexane and 200 µL of 0.9% NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1,500 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

-

Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms Ultra Inert capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Selected Ion Monitoring (SIM) Parameters for FAMEs and Internal Standard

| Compound (as FAME) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Caproic Acid (C6:0) | ~5.8 | 74 | 87 | 129 |

| Heptanoic Acid (C7:0) | ~7.2 | 74 | 87 | 143 |

| Caprylic Acid (C8:0) | ~8.5 | 74 | 87 | 157 |

| Nonanoic Acid (C9:0) | ~9.7 | 74 | 87 | 171 |

| This compound (IS) | ~9.7 | 78 | 91 | 175 |

| Capric Acid (C10:0) | ~10.8 | 74 | 87 | 185 |

| Undecanoic Acid (C11:0) | ~11.8 | 74 | 87 | 199 |

| Lauric Acid (C12:0) | ~12.7 | 74 | 87 | 213 |

| Tridecanoic Acid (C13:0) | ~13.6 | 74 | 87 | 227 |

| Myristic Acid (C14:0) | ~14.4 | 74 | 87 | 241 |

Table 2: Method Validation Parameters

| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| C6:0 | 1 - 250 | >0.998 | 0.15 | 0.5 | 92.5 | < 5% | < 8% |

| C7:0 | 1 - 250 | >0.997 | 0.12 | 0.4 | 95.1 | < 4% | < 7% |

| C8:0 | 1 - 250 | >0.999 | 0.10 | 0.3 | 98.3 | < 3% | < 6% |

| C9:0 | 1 - 250 | >0.999 | 0.08 | 0.25 | 101.2 | < 3% | < 5% |

| C10:0 | 1 - 250 | >0.998 | 0.09 | 0.3 | 97.6 | < 4% | < 6% |

| C11:0 | 1 - 250 | >0.997 | 0.11 | 0.35 | 96.4 | < 4% | < 7% |

| C12:0 | 1 - 250 | >0.998 | 0.10 | 0.3 | 94.8 | < 5% | < 8% |

| C13:0 | 1 - 250 | >0.996 | 0.13 | 0.45 | 93.1 | < 6% | < 9% |

| C14:0 | 1 - 250 | >0.997 | 0.12 | 0.4 | 91.7 | < 5% | < 8% |

Visualizations

Fatty Acid Beta-Oxidation Pathway

The catabolism of fatty acids is a fundamental metabolic process. The following diagram illustrates the core steps of beta-oxidation, where fatty acids are broken down to produce acetyl-CoA.

Caption: Mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow for GC-MS Analysis of Fatty Acids

The following diagram outlines the logical steps from sample collection to data analysis in the quantitative determination of SMCFAs.

Caption: Workflow for fatty acid quantification by GC-MS.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of short and medium-chain fatty acids in various biological samples. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential sample loss and analytical variability. This protocol is well-suited for researchers in metabolic studies, clinical diagnostics, and drug development who require accurate measurement of these important bioactive lipids.

References

Application Note: Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS Using Nonanoic Acid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are carboxylic acids with aliphatic chains that are fundamental to various biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids in biological matrices is crucial for understanding their role in health and disease, including metabolic disorders, cardiovascular diseases, and cancer. Liquid chromatography-mass spectrometry (LC-MS) has become a preferred analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and the ability to analyze fatty acids without derivatization.[1][2][3][4]

This application note provides a detailed protocol for the quantification of various fatty acids in human plasma using a robust LC-MS method. The methodology employs a simple and efficient lipid extraction procedure and utilizes Nonanoic acid-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[5][6] The use of a stable isotope-labeled internal standard is critical for reliable quantification in complex biological matrices.[7]

Experimental Workflow

The overall experimental workflow for the quantification of fatty acids in human plasma is depicted in the following diagram.

Caption: Workflow for fatty acid quantification.

Materials and Methods

Materials and Reagents

-

Fatty acid standards (e.g., Palmitic acid, Oleic acid, Linoleic acid, Stearic acid, Arachidonic acid) from a commercial supplier.

-

This compound (Internal Standard)

-

LC-MS grade methanol, methyl-tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.

-

Formic acid and ammonium formate.

-

Human plasma (sourced ethically).

Standard Solution Preparation